Product packaging for Dexisometheptene mucate(Cat. No.:CAS No. 1631134-71-8)

Dexisometheptene mucate

Cat. No.: B10859704
CAS No.: 1631134-71-8
M. Wt: 492.6 g/mol
InChI Key: WSXKZIDINJKWPM-QIVNROIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexisometheptene mucate is the (R) enantiomer of isometheptene mucate and is currently an investigational compound as a new chemical entity developed for neurological research . The racemic mixture (containing both R and S isomers) was historically used in medicinal formulations for migraine and tension-type headaches prior to being classified by the FDA as an unapproved drug, leading to the cessation of its distribution . Its primary researched mechanism of action is as a vasoconstrictor, functioning as an α-adrenoceptor agonist on vascular smooth muscle. This action is believed to constrict dilated cranial and cerebral arterioles, which is a key pathway in aborting migraine attacks . Non-clinical studies also indicate that dexisometheptene acts as a potent and selective agonist at central imidazoline type-1 (I1) receptors, and it has been shown to significantly increase pain thresholds in standard animal models of acute pain response . The historical clinical data and its novel mechanism make this compound a valuable compound for researchers studying neurovascular disorders, adrenergic receptor pharmacology, and the development of non-narcotic, non-barbiturate therapies for headache and pain . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48N2O8 B10859704 Dexisometheptene mucate CAS No. 1631134-71-8

Properties

CAS No.

1631134-71-8

Molecular Formula

C24H48N2O8

Molecular Weight

492.6 g/mol

IUPAC Name

(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1

InChI Key

WSXKZIDINJKWPM-QIVNROIFSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Chemical and Stereochemical Characterization of Dexisometheptene Mucate

Definitive Stereoisomeric Nomenclature and Representation

Dexisometheptene (B1670342) is the International Nonproprietary Name (INN) for the single (R)-enantiomer of isometheptene (B1672259). libretexts.org The chemical structure of dexisometheptene possesses one chiral center, which gives rise to two possible stereoisomers (enantiomers). The definitive stereochemical configuration of dexisometheptene is designated using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgopenochem.orgwikipedia.orgscribd.com

The stereocenter in dexisometheptene is the carbon atom at position 2 of the heptene (B3026448) chain, to which the amino group is attached. To assign the stereochemical descriptor (R or S), the four substituents attached to this chiral carbon are ranked based on atomic number. libretexts.orgopenochem.orgvanderbilt.edu The substituents are the nitrogen of the amino group, a methyl group, a propyl group containing a double bond, and a hydrogen atom.

Following the CIP rules, the priority of the groups attached to the chiral center is as follows:

-NHCH₃ (amino group): The nitrogen atom (atomic number 7) has the highest priority. wikipedia.org

-CH₂CH₂C(CH₃)=CH₂ (4-methylpent-3-en-1-yl group): This carbon chain has a higher priority than the methyl group.

-CH₃ (methyl group): This group has a lower priority than the longer carbon chain.

-H (hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority. libretexts.org

When the molecule is oriented with the lowest-priority substituent (hydrogen) pointing away from the viewer, the sequence from the highest priority group (1) to the third-highest priority group (3) is traced. For dexisometheptene, this sequence proceeds in a clockwise direction, leading to the designation of the chiral center as (R). libretexts.org Therefore, the systematic IUPAC name for dexisometheptene is (2R)-N,6-dimethylhept-5-en-2-amine . nih.gov

The mucate salt of dexisometheptene is formed with mucic acid, also known as galactaric acid. justdial.comontosight.ai Mucic acid is an achiral dicarboxylic acid, meaning it does not have any chiral centers. drugbank.com The formation of the salt does not introduce any new chiral centers.

Table 1: Chemical and Stereochemical Details of Dexisometheptene Mucate

PropertyValue
Compound Name This compound
Active Moiety Dexisometheptene
Systematic (IUPAC) Name (2R)-N,6-dimethylhept-5-en-2-amine mucate
Chiral Center C2 of the heptene chain
Stereochemical Configuration R (Rectus)
Counter-ion Mucic Acid (Galactaric Acid)
Molecular Formula 2C₉H₁₉N · C₆H₁₀O₈
Molecular Weight 492.65 g/mol

Spectroscopic and Chromatographic Methods for Stereochemical Purity Assessment

The assessment of stereochemical purity is critical to ensure that a pharmaceutical substance contains the desired enantiomer in high excess over the undesired one. For this compound, this involves quantifying the (R)-enantiomer and detecting any presence of the (S)-enantiomer.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for separating and quantifying enantiomers. csfarmacie.czamericanpharmaceuticalreview.commdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. For amine-containing compounds like dexisometheptene, polysaccharide-based CSPs are often effective. jsmcentral.org Research findings have indicated the successful chiral resolution of isometheptene mucate, achieving an enantiomeric excess (ee) of greater than 98% using preparative chiral HPLC with a cellulose-based column.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of dexisometheptene and mucic acid. hmdb.cahmdb.ca While standard NMR spectra of enantiomers are identical, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments, which may result in distinguishable signals for the enantiomers in the NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. wikipedia.orgmsu.edu For this compound, characteristic absorption bands would be expected for the N-H bonds of the secondary amine, C=C double bonds, and the O-H and C=O bonds of the carboxylic acid groups in the mucate counter-ion. d-nb.infospectroscopyonline.com While not suitable for direct enantiomeric purity assessment, it confirms the presence of the key structural features of both components of the salt.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nucleos.comnih.gov For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a peak corresponding to the protonated dexisometheptene molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. drugbank.comcuhk.edu.cn

Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationExpected Findings for this compound
Chiral HPLC Stereochemical PurityBaseline separation of (R)- and (S)-isometheptene enantiomers, allowing for quantification of enantiomeric excess.
¹H and ¹³C NMR Structural ElucidationSignals corresponding to the specific protons and carbons in the dexisometheptene and mucate structures.
IR Spectroscopy Functional Group IdentificationCharacteristic peaks for N-H, C=C, O-H, and C=O functional groups.
Mass Spectrometry Molecular Weight and FragmentationDetermination of the mass of the dexisometheptene cation and its fragmentation pattern.

Structural Analysis of the Mucate Salt Formulation

The formation of a salt between the basic amine group of dexisometheptene and the acidic carboxyl groups of mucic acid is a key aspect of the drug substance formulation. Mucic acid is a dicarboxylic acid, which means it has two carboxylic acid groups that can participate in salt formation. justdial.comontosight.ai

The crystal structure of amine salts with dicarboxylic acids is characterized by strong ionic interactions and a network of hydrogen bonds. nih.govresearchgate.net In the case of this compound, the protonated secondary amine of dexisometheptene (R-NH₂⁺-CH₃) forms an ionic bond with the deprotonated carboxylate groups (COO⁻) of mucic acid. Given that dexisometheptene has one basic center and mucic acid has two acidic centers, the stoichiometry of the salt is typically 2:1, as indicated by the molecular formula 2C₉H₁₉N · C₆H₁₀O₈.

Synthetic Methodologies for Dexisometheptene Mucate

Chiral Synthesis of the Dexisometheptene (B1670342) Moiety

The synthesis of the dexisometheptene moiety, specifically the (R)-enantiomer of isometheptene (B1672259), is a critical step that defines the compound's stereochemistry. Dexisometheptene is the (R)-isomer of N,6-dimethylhept-5-en-2-amine. nih.gov The preparation of this specific enantiomer requires a stereoselective approach to ensure the desired configuration at the chiral center.

A documented method for the stereoselective synthesis of (R)-Isometheptene involves starting with a chiral precursor. google.comgoogleapis.com One synthetic route begins with (S)-6-Methyl-hept-5-en-2-ol. google.com This chiral alcohol serves as the foundational block, carrying the necessary stereochemical information that will be retained through the subsequent chemical transformations. The process typically involves the conversion of the hydroxyl group into a suitable leaving group, followed by the introduction of the methylamino group via a nucleophilic substitution reaction that proceeds with inversion of stereochemistry, ultimately yielding the (R)-amine.

Another key strategy in asymmetric synthesis is the use of chiral auxiliaries. tcichemicals.comub.edu These are chiral compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. While specific applications of this method for dexisometheptene are proprietary, it represents a fundamental approach in modern organic synthesis for obtaining enantiomerically pure compounds. chiroblock.com

The table below outlines a representative reaction for achieving the chiral amine.

StepReactantReagent(s)ProductPurpose
1(S)-6-Methyl-hept-5-en-2-ol1. Tosyl chloride (TsCl), Pyridine2. Methylamine (CH₃NH₂)(R)-N,6-dimethylhept-5-en-2-amine (Dexisometheptene)To convert the chiral alcohol into the target chiral amine with inversion of stereochemistry.
26-methylhept-5-en-2-oneChiral amine (as resolving agent) or asymmetric reductive amination(R)-N,6-dimethylhept-5-en-2-amine (Dexisometheptene)To introduce chirality via resolution of a racemic mixture or through an enantioselective catalytic reaction.

Derivatization and Salt Formation with Mucic Acid

Once the chiral dexisometheptene free base is synthesized and purified, it is converted into its mucate salt. This derivatization is crucial as it enhances the stability and water solubility of the compound. google.com The mucate salt of dexisometheptene is specifically a 2:1 complex of the amine with mucic acid. google.com

Mucic acid, also known as galactaric acid, is an aldaric acid that can be obtained through the oxidation of galactose or galactose-containing substances. wikipedia.orgyoutube.com A common laboratory and industrial preparation involves the oxidation of galactose with a strong oxidizing agent like nitric acid. youtube.comucsb.edu The reaction oxidizes the terminal aldehyde and primary alcohol groups of galactose to carboxylic acids. youtube.com

The salt formation reaction involves combining two molar equivalents of the dexisometheptene base with one molar equivalent of mucic acid in a suitable solvent system. The choice of solvent is critical for controlling the crystallization and purity of the final product. Ethanol-water mixtures are commonly employed for the formation of mucate salts with sympathomimetic amines. The slightly acidic nature of mucic acid allows it to react with the basic amine group of dexisometheptene to form a stable ionic salt, which then precipitates from the solution under controlled conditions.

ParameterDescription
Reactants (R)-N,6-dimethylhept-5-en-2-amine (Dexisometheptene), Mucic Acid (Galactaric Acid)
Stoichiometry 2 moles of Dexisometheptene per 1 mole of Mucic Acid
Typical Solvent Ethanol/Water mixtures (e.g., 95% Ethanol)
Process The dexisometheptene base is dissolved in the solvent, followed by the addition of mucic acid. The mixture is typically stirred, possibly with gentle heating to ensure complete reaction, and then cooled to induce crystallization of the mucate salt.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of dexisometheptene mucate involves refining each step of the synthesis, from the initial chiral synthesis to the final salt crystallization. The purity of the final active pharmaceutical ingredient is paramount, and thus, robust purification methods are essential.

Crystallization is a key technique for the purification of the final this compound salt. google.com The process of forming the Isometheptene isomer mucate crystal is a subject of patent literature, indicating its importance for achieving high purity. google.com By carefully controlling parameters such as solvent composition, temperature, cooling rate, and agitation, the salt can be crystallized out of the solution, leaving impurities behind in the mother liquor. The resulting crystals are then typically filtered, washed with a cold solvent to remove any residual impurities, and dried.

To maximize yields, reaction conditions at each stage are carefully optimized. This includes the choice of reagents, catalysts, solvents, reaction times, and temperatures. For the chiral synthesis step, achieving high enantioselectivity is crucial, as this avoids the need for difficult and costly chiral resolution of the final product, which would inherently halve the theoretical maximum yield. In the salt formation step, precise control of stoichiometry and crystallization conditions ensures that the maximum amount of the desired 2:1 salt is recovered.

The table below summarizes key parameters for optimizing the synthesis.

Optimization AreaKey ParametersDesired Outcome
Chiral Synthesis Catalyst selection, chiral auxiliary design, reaction conditions (temperature, pressure).High enantiomeric excess (>99%), high chemical yield.
Salt Formation Solvent system, reactant concentration, temperature profile for crystallization.High yield of the correct 2:1 stoichiometric salt, formation of well-defined crystals.
Purification Recrystallization solvent(s), washing procedures, drying conditions.High final purity (>98%), removal of residual solvents and synthetic byproducts.

Pharmacological Classification and Receptor Binding Profile

Classification as a Sympathomimetic Agent: A Contemporary Perspective

Dexisometheptene (B1670342) mucate is classified as a sympathomimetic agent. tonixpharma.com Sympathomimetic drugs mimic the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), which are key mediators of the sympathetic nervous system. nih.govmdedge.com These agents can be categorized based on their mechanism of action: direct-acting agonists bind directly to adrenergic receptors, indirect-acting agents increase the availability of norepinephrine at the synapse by promoting its release or inhibiting its reuptake, and mixed-acting agents combine both direct and indirect actions. mhmedical.com Isometheptene (B1672259), the active component of Dexisometheptene mucate, has historically been recognized for its sympathomimetic effects, which have been linked to cardiovascular activities. tonixpharma.com The actions of its individual isomers, however, reveal a more complex and nuanced pharmacological profile.

Receptor Agonism at Imidazoline-1 Receptors by this compound

A pivotal aspect of Dexisometheptene's pharmacology is its activity at Imidazoline-1 (I1) receptors. google.comtonixpharma.com The I1 receptor is a distinct entity from adrenergic receptors and is involved in the central inhibition of the sympathetic nervous system. wikipedia.orgnih.gov Dexisometheptene, which is the (R)-enantiomer of isometheptene, is a selective ligand for these I1 receptor sites. google.comequisolve.net This interaction is considered a primary mechanism for its therapeutic effects, distinguishing it from many traditional sympathomimetics. tonixpharma.com

Comparative Binding Affinity of (R)- and (S)-Isometheptene to Imidazoline-1 Receptors

Research has demonstrated a significant stereoselectivity in the binding of isometheptene enantiomers to the Imidazoline-1 receptor. The (R)-isomer, dexisometheptene, binds to the I1 receptor with a substantially higher affinity than its (S)-counterpart. google.comgoogleapis.com Specifically, data from receptor binding studies indicate that (R)-isometheptene binds to the I1 receptor with approximately 60-fold greater affinity than (S)-isometheptene. tonixpharma.com This pronounced difference in binding affinity suggests that the (R)-isomer is primarily responsible for the I1-mediated effects of the racemic mixture. tonixpharma.com

Table 1: Comparative Binding Affinity of Isometheptene Enantiomers at the Imidazoline-1 (I1) Receptor

Enantiomer Relative Binding Affinity at I1 Receptor
(R)-Isometheptene (Dexisometheptene) High

| (S)-Isometheptene | Low (~60-fold lower than (R)-isomer) tonixpharma.com |

Signaling Cascades Initiated by Imidazoline-1 Receptor Activation

Activation of the Imidazoline-1 receptor initiates a series of intracellular signaling events that are distinct from classic adrenergic pathways. The I1 receptor is not typically coupled to the activation or inhibition of adenylyl or guanylyl cyclases or to rapid calcium fluxes. nih.gov Instead, I1 receptor agonism leads to the hydrolysis of phosphatidylcholine by activating phosphatidylcholine-selective phospholipase C (PC-PLC). medchemexpress.com This action generates second messengers such as diacylglyceride (B12379688) (DAG), which in turn triggers the synthesis of arachidonic acid and downstream eicosanoids. nih.govmedchemexpress.com Furthermore, I1 receptor stimulation can activate members of the mitogen-activated protein kinase (MAPK) family, including ERK and JNK. Additional cellular responses include the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis enzymes. wikipedia.orgnih.gov These signaling pathways share similarities with those used by neurocytokine receptors. nih.gov

Investigation of Catecholamine Displacement from Neuronal Vesicles

Indirect-acting sympathomimetics function by promoting the release or displacing catecholamines, such as norepinephrine, from neuronal storage vesicles. mhmedical.com This increases the concentration of the neurotransmitter in the synaptic cleft, enhancing adrenergic stimulation. The pronounced vasopressor effects observed with (S)-isometheptene are consistent with an indirect sympathomimetic action involving the release of norepinephrine. mhmedical.comresearchgate.net In contrast, the pharmacological profile of (R)-isometheptene (Dexisometheptene) is dominated by its direct agonist activity at I1 receptors, with very low affinity for α2-adrenoceptors and weaker vasopressor effects than its stereoisomer. tonixpharma.comresearchgate.neteur.nl This suggests that the indirect, catecholamine-displacing activity is predominantly associated with the (S)-enantiomer, while Dexisometheptene itself acts primarily as a direct I1 receptor agonist. tonixpharma.comresearchgate.net

Preclinical Pharmacodynamic Investigations of Dexisometheptene Mucate

In Vitro Assessment of Smooth Muscle Contractility and Vasoconstriction

In vitro studies using isolated tissues allow for the direct assessment of a compound's effect on smooth muscle contractility. While isometheptene (B1672259) enantiomers did not produce significant contractions in human coronary arteries or saphenous veins, they did induce vasoconstriction in the human middle meningeal artery at high concentrations (100 μM). nih.govresearchgate.net This suggests a degree of vascular specificity. The vasoconstrictor effects are central to its proposed mechanism in treating migraine, a condition associated with vasodilation. eur.nl The primary pharmacological action of dexisometheptene (B1670342) is linked to its sympathomimetic activity, mimicking stimulants of the sympathetic nervous system. ontosight.ai

Animal Models for Pain and Nociception Research

Animal models are critical for evaluating the analgesic, or antinociceptive, potential of drug candidates. nih.gov These models aim to replicate specific aspects of human pain conditions to test the efficacy of new treatments. nih.gov

Evaluation of Antinociceptive Effects in Rodent Headache Models

Rodent models that simulate migraine are used to assess potential treatments. frontiersin.org For instance, the administration of substances like nitroglycerin (NTG) can induce sensory hypersensitivity, mimicking migraine-associated pain. mdpi.com Studies have shown that treatment with (R)-isometheptene (dexisometheptene) can alleviate trigeminal sensitivity in specific rat models of chronic migraine, such as the inflammatory soup and spontaneous trigeminal allodynia models. nih.govspringermedizin.de This suggests a direct effect on the pain pathways relevant to headache.

Modulation of Trigeminal Sensitivity in Preclinical Pain Models

The trigeminal sensory system is a key player in orofacial pain and headache. mdpi.com Pathological conditions can lead to hyperexcitability of trigeminal neurons, contributing to chronic pain. mdpi.commdpi.com Preclinical research indicates that dexisometheptene modulates this system. (R)-isometheptene has a significantly higher affinity for I1-imidazoline receptors (I1-R) compared to the (S)-enantiomer. nih.govspringermedizin.de This is noteworthy as studies in I1-R knockout mice have shown a decreased pain threshold, and treatment with (R)-isometheptene has been found to relieve trigeminal sensitivity in rat models of chronic migraine. nih.govspringermedizin.de This suggests that its antinociceptive effects may be mediated, at least in part, through this receptor system.

Differential Pharmacological Responses to Isometheptene Enantiomers In Vivo

In vivo studies in whole organisms are crucial for understanding the systemic effects of a drug, including its impact on hemodynamics. The enantiomers of isometheptene have been shown to have distinct cardiovascular effects. springermedizin.de

Comparative Analysis of Hemodynamic Effects of (R)- and (S)-Isometheptene

Comparative studies in rats have revealed significant differences in the hemodynamic responses to (R)- and (S)-isometheptene. While both enantiomers can increase heart rate, (S)-isometheptene produces substantially greater and more dose-dependent vasopressor (blood pressure increasing) responses than (R)-isometheptene. eur.nlnih.govspringermedizin.de The vasopressor effects of the racemic isometheptene are primarily attributed to the (S)-enantiomer. eur.nlspringermedizin.de In contrast, the vascular responses to (R)-isometheptene are of a smaller magnitude. nih.gov This suggests that (R)-isometheptene (dexisometheptene) may offer a better therapeutic profile for migraine by retaining the desired antinociceptive effects while having fewer cardiovascular side effects. nih.govnih.gov

The mechanism behind these differences appears to be a mixed sympathomimetic action for (S)-isometheptene (both a tyramine-like indirect action and direct stimulation of α1-adrenoceptors), whereas (R)-isometheptene acts almost exclusively through a tyramine-like mechanism. eur.nlnih.govresearchgate.net

The following interactive table presents data from an in vivo study in rats, illustrating the differential impact of the isometheptene enantiomers on mean arterial pressure (MAP).

TreatmentMaximum Change in MAP (mmHg)
(R)-Isometheptene 23 ± 4
(S)-Isometheptene 39 ± 7
Isometheptene Racemate 27 ± 4
Data from a study in anesthetized rats, presented as mean ± standard error of the mean. nih.gov

Mechanistic Elucidation of Potential Therapeutic Pathways

Neuropharmacological Mechanisms of Imidazoline-1 Receptor-Mediated Analgesia

The potential analgesic effects of Dexisometheptene (B1670342) mucate are hypothesized to be linked, in part, to its activity at imidazoline (B1206853) receptors, a class of receptors distinct from the classical adrenergic and serotonergic receptors. While research has more robustly implicated the I2 imidazoline receptor subtype in pain modulation, the role of the I1 receptor, for which Dexisometheptene mucate is a potent agonist, is an area of ongoing investigation. nih.govpatsnap.com

Imidazoline receptors are broadly distributed throughout the central and peripheral nervous systems. nih.gov There are three main classes of imidazoline receptors: I1, I2, and I3. The I1 receptor is primarily involved in the central regulation of blood pressure by inhibiting sympathetic nervous system outflow. patsnap.comwikipedia.org Animal research suggests that much of the antihypertensive action of certain imidazoline drugs is mediated by the I1 receptor. wikipedia.org The I2 receptor has been more directly associated with pain modulation, particularly in chronic pain states, and may exert its effects through allosteric modulation of monoamine oxidase (MAO). nih.govwikipedia.org The I3 receptor is primarily involved in regulating insulin (B600854) secretion. wikipedia.org

While direct evidence for I1 receptor-mediated analgesia is not as established as for the I2 subtype, several potential mechanisms can be postulated. The I1 receptor is known to be coupled to G protein-coupled receptors and may influence signaling pathways such as prostaglandin (B15479496) synthesis. wikipedia.org Prostaglandins are key mediators of inflammation and pain, and modulation of their synthesis could contribute to an analgesic effect.

Furthermore, the central location of I1 receptors in brainstem regions involved in autonomic control suggests a potential for modulating nociceptive pathways. By decreasing sympathetic outflow, I1 receptor agonism could indirectly influence pain perception, particularly in pain states with a sympathetic component. However, it is crucial to note that much of the research on imidazoline receptor ligands and analgesia has focused on I2 agonists, which have shown efficacy in models of neuropathic and inflammatory pain. nih.gov These I2 ligands have also been shown to enhance the analgesic effects of opioids and reduce the development of opioid tolerance. nih.gov

Therefore, while this compound's potent I1 agonism is a key feature of its pharmacological profile, its contribution to analgesia remains an area requiring further dedicated research to be fully elucidated. The analgesic effects observed with isometheptene-containing compounds are more traditionally attributed to their sympathomimetic and vasoconstrictive properties.

Role of Vasoconstriction in the Pathophysiology of Vascular Headaches

Vascular headaches, a category that includes migraines, are characterized by painful pulsations believed to be associated with the dilation of cranial and cerebral arterioles. The prevailing understanding is that the pain of a migraine attack is linked to the increased amplitude of pulsations in the cranial arteries. This compound, as a sympathomimetic amine, exerts its therapeutic effect in this context primarily through vasoconstriction. drugbank.com

The pathophysiology of vascular headaches is complex and involves the dysregulation of cerebral vascular tone. In some instances, such as in Reversible Cerebral Vasoconstriction Syndrome (RCVS), there is a sudden release of vasoconstrictors like catecholamines, which can lead to an abrupt dysregulation of cerebral vascular tone. nih.gov This can manifest as dilatations of distal arterioles, which may stretch perivascular nociceptive nerve fibers, contributing to the intense pain of a thunderclap headache. drugbank.comnih.gov

Sympathomimetic amines like this compound act by constricting these dilated cranial and cerebral arterioles, thereby reducing the stimuli that lead to vascular headaches. The mechanism of action involves the activation of the sympathetic nervous system. These compounds mimic the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). nih.gov This activation leads to the contraction of smooth muscles in the walls of blood vessels, resulting in vasoconstriction. drugbank.com By narrowing the blood vessels, the excessive blood flow and pulsation are reduced, which is thought to alleviate the pain associated with vascular headaches.

The sympathomimetic action of this compound can be both direct and indirect. Direct action involves the direct stimulation of adrenergic receptors on vascular smooth muscle. Indirect action involves the displacement of catecholamines, such as norepinephrine, from their storage vesicles in nerve endings. drugbank.com This increases the concentration of these neurotransmitters in the synaptic cleft, further enhancing the vasoconstrictive effect.

Comparative Analysis of this compound's Pharmacological Spectrum with Related Compounds

This compound's pharmacological profile as a sympathomimetic amine with vasoconstrictive properties places it within a class of drugs used for the acute treatment of vascular headaches. However, its specific mechanisms and receptor affinities differ from other major classes of drugs used for the same indication, such as the triptans and ergot alkaloids. A comparative analysis highlights these distinctions.

This compound and other Sympathomimetics (Epinephrine and Norepinephrine): this compound's primary mechanism is sympathomimetic, leading to vasoconstriction. This action is similar to the endogenous catecholamines epinephrine and norepinephrine. nih.gov Epinephrine is a non-selective adrenergic agonist, potently stimulating both α- and β-adrenergic receptors. nih.govsafercare.vic.gov.au Norepinephrine also acts on α- and β-adrenergic receptors but has a more pronounced effect on α-receptors, leading to potent vasoconstriction. drugbank.comnih.gov this compound's action is also mediated through the sympathetic nervous system, but it is specifically noted for its agonism at the imidazoline-1 receptor, a feature not typically highlighted for epinephrine and norepinephrine in the context of headache treatment.

Triptans (e.g., Sumatriptan): The triptan class of drugs, with sumatriptan (B127528) being a primary example, represents a more targeted approach to migraine therapy. Triptans are selective serotonin (B10506) (5-HT) receptor agonists, with high affinity for the 5-HT1B and 5-HT1D receptor subtypes. wikipedia.orgdrugs.com The activation of 5-HT1B receptors leads to the constriction of cranial blood vessels. drugbank.com Agonism at 5-HT1D receptors on sensory nerve endings of the trigeminal system is thought to inhibit the release of pro-inflammatory neuropeptides. drugbank.com This dual mechanism of vasoconstriction and inhibition of neurogenic inflammation is central to the efficacy of triptans. In comparative studies, isometheptene-containing compounds have shown similar efficacy to sumatriptan for mild-to-moderate migraine, with some evidence suggesting a potential advantage in terms of functional disability improvement and severity of headache recurrence. drugbank.comwikipedia.org

Ergot Alkaloids (e.g., Ergotamine): Ergotamine is another vasoconstrictor used in the treatment of migraines. Its pharmacological actions are complex, exhibiting partial agonist and antagonist activity at tryptaminergic, dopaminergic, and alpha-adrenergic receptors. nih.govdrugbank.com Like triptans, ergotamine is an agonist at 5-HT1B and 5-HT1D receptors, contributing to its vasoconstrictive and anti-neuroinflammatory effects. drugbank.comresearchgate.net However, its broader receptor profile is also responsible for a wider range of side effects. drugbank.com Both ergotamine and this compound induce vasoconstriction, but their receptor interaction profiles are quite different, with this compound's sympathomimetic and potential imidazoline-mediated actions contrasting with ergotamine's complex interactions with serotonin, dopamine, and adrenergic receptors.

Interactive Data Table: Comparative Pharmacological Profiles

CompoundPrimary Mechanism of ActionKey Receptor TargetsTherapeutic Effect in Vascular Headache
This compound Sympathomimetic; VasoconstrictorImidazoline-1 Receptor Agonist; Adrenergic Receptors (indirectly)Constriction of dilated cranial and cerebral arterioles
Epinephrine Sympathomimetic; Vasoconstrictorα- and β-Adrenergic Receptor AgonistPotent vasoconstriction and cardiac stimulation
Norepinephrine Sympathomimetic; VasoconstrictorPrimarily α-Adrenergic Receptor AgonistPotent peripheral vasoconstriction
Sumatriptan Selective Serotonin Receptor Agonist5-HT1B, 5-HT1D Receptor AgonistCranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release
Ergotamine Vasoconstrictor; Complex Receptor Modulator5-HT1B, 5-HT1D, Dopaminergic, and α-Adrenergic Receptor Agonist/AntagonistCranial vasoconstriction and inhibition of neurogenic inflammation

Advanced Research Avenues for Dexisometheptene Mucate

Investigation of Novel Receptor Interactions and Off-Target Effects

A critical area of ongoing research for dexisometheptene (B1670342) mucate involves a deeper characterization of its interactions with various receptors and a clear differentiation of its on-target versus off-target effects, particularly in comparison to its (S)-enantiomer.

Pharmacological studies have revealed that dexisometheptene ((R)-isometheptene) exhibits a significantly different receptor binding profile than (S)-isometheptene. Notably, dexisometheptene binds with high affinity to the I1-imidazoline receptor (I1-R), with a binding affinity (Ki) of 18 nM. eur.nlspringermedizin.degoogle.com This is approximately 60-fold greater than the affinity of the (S)-enantiomer, which has a Ki of 1100 nM. eur.nlspringermedizin.degoogle.com The racemic mixture of isometheptene (B1672259) shows an intermediate affinity with a Ki of 42 nM, suggesting that the I1-R binding activity of the racemate is primarily driven by the (R)-enantiomer. eur.nlspringermedizin.degoogle.com This high-affinity interaction with the I1-imidazoline receptor is hypothesized to be a primary site of its analgesic action. tonixpharma.comsec.gov

Regarding off-target effects, the two enantiomers display distinct mechanisms of action. The (S)-isometheptene isomer has a mixed sympathomimetic action, involving both an indirect tyramine-like effect (displacing stored catecholamines) and direct stimulation of α1-adrenoceptors. eur.nlspringermedizin.denih.gov This direct α1-adrenoceptor stimulation is responsible for the more pronounced vasopressor responses seen with the (S)-enantiomer. eur.nlnih.gov In contrast, dexisometheptene's action is described as exclusively a tyramine-like sympathomimetic mechanism, without the direct α1-adrenoceptor stimulation. eur.nlspringermedizin.denih.gov This distinction is crucial, as it suggests that dexisometheptene may be responsible for the therapeutic effects of the racemate while having a different profile of cardiovascular effects. eur.nlspringermedizin.de Further investigation is needed to explore other potential receptor interactions and fully map the off-target profile to confirm its selectivity.

CompoundReceptor TargetBinding Affinity (Ki)Primary Mechanism of Action
Dexisometheptene ((R)-isometheptene) I1-imidazoline receptor18 nMExclusively tyramine-like action eur.nlspringermedizin.denih.gov
(S)-isometheptene I1-imidazoline receptor1100 nMMixed: tyramine-like action and direct α1-adrenoceptor stimulation eur.nlspringermedizin.denih.gov
Isometheptene (Racemate) I1-imidazoline receptor42 nMMixed sympathomimetic eur.nlspringermedizin.degoogle.com

Exploration of Potential for Synergistic Actions with Other Chemical Entities

The unique mechanism of dexisometheptene, centered on I1-imidazoline receptor agonism, provides a strong rationale for exploring its synergistic potential with other chemical entities for managing complex conditions like migraine and other neurovascular or neuropathic pain states. nih.govgoogle.com While dexisometheptene has been part of combination drug products in its racemic form, dedicated research into true synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects, is a key future direction. google.com

Research has shown that targeting multiple pathways in migraine pathophysiology can lead to better outcomes. nih.govtandfonline.com For instance, combining triptans with non-steroidal anti-inflammatory drugs (NSAIDs) has demonstrated improved efficacy over monotherapy. nih.govpracticalneurology.com Given that dexisometheptene's mechanism appears distinct from many standard migraine therapies (e.g., it does not seem to modulate CGRP-induced dural vasodilation), it presents an opportunity for novel synergistic combinations. nih.govresearchgate.net

Furthermore, within the central nervous system, I1-imidazoline receptor mechanisms have been shown to interact synergistically with α2-adrenergic mechanisms to regulate blood pressure. ahajournals.orgkup.at Studies using selective I1 agonists have demonstrated a synergistic hypotensive effect when combined with an α2-adrenergic agonist. ahajournals.org This principle of synergistic interaction could be explored in the context of pain management. Combining dexisometheptene with agents that act on different but complementary pathways—such as CGRP antagonists, 5-HT1F receptor agonists, or even certain anticonvulsants used in pain prophylaxis—could yield enhanced efficacy. mdpi.com Future research should focus on preclinical and clinical studies designed specifically to identify and quantify these potential synergistic relationships.

Development of Advanced Preclinical Models to Further Characterize Efficacy and Selectivity

Current characterizations of dexisometheptene have relied on established, yet limited, preclinical models such as the pithed rat. eur.nlspringermedizin.denih.gov While this model is useful for assessing peripheral cardiovascular effects, it excludes the influence of the central nervous system, which is highly relevant for neurovascular conditions like migraine. springermedizin.de To gain a more comprehensive understanding of dexisometheptene's efficacy and selectivity, the development and use of more advanced preclinical models is a critical research avenue.

Modern preclinical research offers a range of sophisticated models that could provide deeper insights:

Genetically Engineered Mouse Models: Transgenic mice that harbor mutations linked to familial migraine (e.g., FHM1) or that overexpress key components of pain pathways (like CGRP receptors) could be used to test the efficacy of dexisometheptene in a more disease-relevant context. nih.govconductscience.com

Humanized Models: The use of mice with humanized components of the immune or vascular systems can offer a better translation of findings to human physiology. nih.gov

In Vitro and Ex Vivo Human Tissue Models: Studies using isolated human blood vessels, such as the middle meningeal artery, have already provided valuable data on the vascular effects of isometheptene enantiomers. nih.gov Expanding this to more complex co-culture systems or organ-on-a-chip technology that models the human trigeminovascular system could allow for detailed mechanistic investigations.

Advanced Imaging Techniques: Utilizing high-resolution preclinical imaging like MRI, PET, and two-photon laser scanning microscopy in animal models of neurovascular disease can provide real-time functional and metabolic data on how dexisometheptene affects brain activity, neurovascular coupling, and inflammation. frontiersin.orgnews-medical.net

Disease-Inducing Models: Models that use triggers like nitroglycerin or cortical spreading depression (CSD) to induce migraine-like phenotypes in rodents are well-established. nih.govnih.govelifesciences.org Using these models to assess dexisometheptene's ability to prevent or reverse pain and associated cytoarchitectural changes would provide strong evidence of its potential efficacy. elifesciences.org

Structure-Activity Relationship (SAR) Studies for Optimized Analogue Design

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of isometheptene represent a foundational piece of structure-activity relationship (SAR) data. eur.nlspringermedizin.de This key finding—that the (R)-enantiomer (dexisometheptene) possesses high affinity for the I1-imidazoline receptor while the (S)-enantiomer interacts directly with α1-adrenoceptors—provides a clear rationale for future SAR studies aimed at designing optimized analogues. eur.nlspringermedizin.de

The primary goal of such studies would be to leverage the structural features of dexisometheptene to create new chemical entities with enhanced properties. The presence of a chiral center in the molecule is clearly critical to its pharmacological differentiation. researchgate.neteur.nl The hypothesis that the stereochemistry of (R)-isometheptene prevents a direct interaction with the α1-adrenoceptor due to steric hindrance is a key starting point for investigation. researchgate.net

Future SAR exploration could focus on:

Modifying Substituent Groups: Systematically altering the alkyl groups on the amine and the cyclohexene (B86901) ring to investigate how these changes affect affinity and selectivity for the I1-imidazoline receptor versus other potential targets.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties to see if efficacy can be maintained or improved while altering other characteristics.

Constraining the Conformation: Introducing cyclic structures or other rigid features to lock the molecule into its active conformation, potentially increasing receptor affinity and selectivity.

By systematically synthesizing and testing analogues, researchers can build a comprehensive SAR model. This model would guide the design of new compounds that optimize the desired I1-imidazoline receptor activity while minimizing any remaining off-target interactions, potentially leading to a more potent and selective therapeutic agent.

Q & A

Q. How to ensure ethical compliance in animal studies investigating this compound’s neurovascular effects?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for experimental transparency. Use blinding and randomization to minimize bias. Pre-register protocols on platforms like Open Science Framework and include negative results to avoid selective reporting .

Q. What strategies enhance reproducibility in dissolution testing across laboratories?

  • Methodology : Standardize equipment calibration (e.g., paddle alignment, temperature uniformity) and inter-laboratory proficiency testing. Share raw chromatographic data via repositories like Zenodo for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.